Ethyl 5,5-dimethylpiperazine-2-carboxylate

Physical Chemistry Process Chemistry Purification

Sourcing inconsistent-quality piperazine intermediates stalls SAR timelines. Ethyl 5,5-dimethylpiperazine-2-carboxylate (CAS 363192-02-3) resolves this with its defining gem-dimethyl group that enforces a preferred chair conformation and blocks metabolic soft spots. • Achieves reliable conformational constraint for CCR5 antagonist lead optimization. • 99% HPLC purity ensures reproducible coupling and deprotection yields. • Available in batch sizes from 1 g to bulk, with full QC documentation for regulatory-ready development.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 363192-02-3
Cat. No. B13817441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5-dimethylpiperazine-2-carboxylate
CAS363192-02-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC(CN1)(C)C
InChIInChI=1S/C9H18N2O2/c1-4-13-8(12)7-5-11-9(2,3)6-10-7/h7,10-11H,4-6H2,1-3H3
InChIKeyDJHMKLNCCQKFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,5-dimethylpiperazine-2-carboxylate (CAS 363192-02-3): Core Physical and Structural Profile for Scientific Procurement


Ethyl 5,5-dimethylpiperazine-2-carboxylate (CAS 363192-02-3, synonym: 2-piperazinecarboxylic acid, 5,5-dimethyl-, ethyl ester) is a substituted piperazine heterocycle with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol . Its defining structural feature is a gem-dimethyl substitution at the 5-position of the piperazine ring, which introduces steric bulk and conformational constraints absent in the unsubstituted parent scaffold . Predicted physicochemical properties include a boiling point of 255.1 ± 35.0 °C, density of 0.974 ± 0.06 g/cm³, and a pKa of 8.25 ± 0.60 . The compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex piperazine derivatives .

Why Unsubstituted Piperazine-2-carboxylates Cannot Substitute for Ethyl 5,5-dimethylpiperazine-2-carboxylate in Structure-Activity Relationship Studies


In-class piperazine-2-carboxylates are not interchangeable due to the profound impact of the 5,5-gem-dimethyl group on molecular conformation, lipophilicity, and metabolic stability. Unsubstituted analogs (e.g., ethyl piperazine-2-carboxylate, CAS 89941-07-1) exhibit significantly different physicochemical profiles—lower molecular weight, reduced steric hindrance, and distinct boiling points—which directly alter their behavior in both synthetic reactions and biological assays . The gem-dimethyl motif enforces a preferred chair conformation of the piperazine ring and blocks metabolic soft spots, leading to enhanced target engagement and prolonged half-life in pharmacological contexts [1]. Substituting with a non-dimethyl analog would compromise SAR fidelity, invalidate comparative data, and potentially mislead downstream optimization efforts .

Quantitative Differentiation of Ethyl 5,5-dimethylpiperazine-2-carboxylate (363192-02-3) Against Key Piperazine-2-carboxylate Comparators


Boiling Point Elevation as a Proxy for Altered Physicochemical Handling

Ethyl 5,5-dimethylpiperazine-2-carboxylate exhibits a predicted boiling point of 255.1 ± 35.0 °C , which is approximately 13.7 °C higher than that of the unsubstituted ethyl piperazine-2-carboxylate (241.4 ± 35.0 °C) and 31.5 °C higher than methyl piperazine-2-carboxylate (223.6 ± 35.0 °C) . This elevation reflects increased molecular weight and steric bulk conferred by the gem-dimethyl group, which necessitates adjusted distillation and chromatographic conditions during isolation and purification.

Physical Chemistry Process Chemistry Purification

pKa Shift Indicating Altered Basicity and Potential Salt Formation Behavior

The predicted pKa of ethyl 5,5-dimethylpiperazine-2-carboxylate is 8.25 ± 0.60 , slightly higher than the pKa of (S)-ethyl piperazine-2-carboxylate (8.12 ± 0.40) and methyl piperazine-2-carboxylate (8.05 ± 0.40) . While differences are modest, a higher pKa indicates a marginally more basic amine, which can influence salt formation propensity and the compound's ionic state under physiological or formulation conditions.

Medicinal Chemistry Pharmaceutical Development Salt Selection

Gem-Dimethyl-Induced Conformational Restriction Enhances Target Binding Affinity (Class-Level Inference)

While direct binding affinity data for ethyl 5,5-dimethylpiperazine-2-carboxylate is not publicly available, extensive medicinal chemistry literature establishes that gem-dimethyl substitution on heterocyclic rings enforces a preferred chair conformation and reduces the number of accessible low-energy conformers [1]. This 'Thorpe-Ingold effect' can lead to enhanced binding affinity and selectivity for biological targets, as demonstrated across multiple piperazine-based chemotypes [2]. In contrast, unsubstituted piperazine-2-carboxylates exist as a rapidly interconverting mixture of conformers, potentially increasing entropic penalties upon target engagement [3].

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Metabolic Shielding by Gem-Dimethyl Group Extends Half-Life in Biological Systems (Class-Level Inference)

The gem-dimethyl group at the 5-position is strategically positioned to block metabolic soft spots on the piperazine ring, particularly sites susceptible to N-dealkylation and hydroxylation [1]. In vitro microsomal stability studies of analogous gem-dimethyl substituted heterocycles demonstrate up to 3- to 5-fold increases in half-life compared to unsubstituted counterparts [2]. While specific data for ethyl 5,5-dimethylpiperazine-2-carboxylate is not publicly available, the metabolic shielding effect is a well-established SAR principle that differentiates this compound from non-methylated piperazine-2-carboxylates [3].

Drug Metabolism Pharmacokinetics Metabolic Stability

Optimal Deployment Scenarios for Ethyl 5,5-dimethylpiperazine-2-carboxylate in Scientific and Industrial Workflows


Medicinal Chemistry Hit-to-Lead Optimization for CCR5 Antagonists

Based on its structural features and class-level SAR precedent, ethyl 5,5-dimethylpiperazine-2-carboxylate is a logical advanced intermediate for synthesizing piperazine-based CCR5 antagonists [1]. The 5,5-dimethyl motif enhances conformational rigidity, which is critical for achieving potent and selective CCR5 binding as demonstrated in related chemotypes [2]. Procurement of this specific compound ensures consistency in SAR campaigns exploring the role of gem-dimethyl substitution on antiviral or anti-inflammatory activity.

Synthesis of Metabolically Stable CNS-Penetrant Candidates

The gem-dimethyl group is a well-validated strategy for improving metabolic stability and CNS penetration of piperazine-containing drug candidates [1]. Ethyl 5,5-dimethylpiperazine-2-carboxylate serves as a core building block for constructing analogs of known CNS-active piperazines (e.g., serotonin/dopamine receptor ligands) where enhanced half-life and brain exposure are desired [2]. Its higher boiling point and altered pKa also necessitate adjusted purification and salt formation workflows, which should be factored into process development planning .

Conformational Probe in Structure-Based Drug Design

For computational and biophysical studies investigating piperazine ring conformational preferences, ethyl 5,5-dimethylpiperazine-2-carboxylate offers a unique tool compound [1]. Its restricted conformational ensemble allows researchers to deconvolute the energetic contributions of ligand preorganization to binding thermodynamics, providing a benchmark for comparing flexible vs rigidified piperazine scaffolds in fragment-based or structure-guided design [2].

Reference Standard for Analytical Method Development

Given its distinct physicochemical properties—notably a boiling point of 255.1 ± 35.0 °C [1]—this compound is suitable for use as a reference standard during HPLC or GC method development for separating closely related piperazine impurities or degradation products. Its retention time and spectral signature differ measurably from unsubstituted analogs, aiding in method validation for quality control of piperazine-containing pharmaceuticals.

Technical Documentation Hub

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